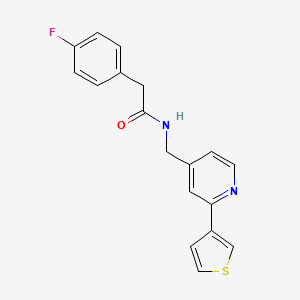

2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS/c19-16-3-1-13(2-4-16)10-18(22)21-11-14-5-7-20-17(9-14)15-6-8-23-12-15/h1-9,12H,10-11H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHLRLVXPUPGIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, the intermediate is prepared through electrophilic aromatic substitution.

Synthesis of the Thiophenyl-Pyridinyl Intermediate: This involves the coupling of thiophene and pyridine derivatives through a palladium-catalyzed cross-coupling reaction.

Amide Bond Formation: The final step involves the reaction of the fluorophenyl intermediate with the thiophenyl-pyridinyl intermediate in the presence of an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Wirkmechanismus

The mechanism of action of 2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiophenyl-pyridinyl moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

- 2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

- 2-(4-methylphenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro, bromo, and methyl analogs.

This detailed article provides a comprehensive overview of 2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural configuration, combining a fluorophenyl group with a thiophenyl-pyridinyl moiety, which may interact with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of 2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is , and it has a molecular weight of approximately 352.43 g/mol. The presence of the fluorine atom is significant as it can enhance metabolic stability and binding affinity compared to other halogenated analogs.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Fluorophenyl Intermediate : This is achieved through electrophilic aromatic substitution starting from a fluorobenzene derivative.

- Synthesis of the Thiophenyl-Pyridinyl Intermediate : This step often utilizes palladium-catalyzed cross-coupling reactions between thiophene and pyridine derivatives.

- Amide Bond Formation : The final step involves coupling the fluorophenyl intermediate with the thiophenyl-pyridinyl intermediate using an amide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The biological activity of 2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is attributed to its interactions with specific molecular targets:

- π–π Interactions : The fluorophenyl group can engage in π–π stacking with aromatic residues in proteins.

- Hydrogen Bonding : The thiophenyl-pyridinyl moiety may form hydrogen bonds and coordinate with metal ions, modulating enzyme or receptor activity.

Pharmacological Potential

Research indicates that this compound may possess several pharmacological properties:

- Anti-inflammatory Activity : Investigations have suggested potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Studies are ongoing to evaluate its efficacy against various cancer types, particularly through modulation of specific biochemical pathways.

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various biological assays:

- Inhibition Studies : In vitro assays have demonstrated that compounds similar to 2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide exhibit significant inhibitory action against tyrosinase, an enzyme involved in melanin production. For instance, related compounds showed IC50 values ranging from 0.19 to 1.72 μM, indicating strong inhibitory potential .

- Biochemical Pathway Modulation : The compound has been investigated for its role in modulating pathways associated with cancer cell proliferation and apoptosis, suggesting its potential use in targeted cancer therapies.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between 2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide and similar compounds:

| Compound Name | Molecular Formula | IC50 (μM) | Biological Activity |

|---|---|---|---|

| 2-(4-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide | C16H16ClN3OS | 5.00 | Moderate Inhibitor |

| 2-(4-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide | C16H16BrN3OS | 6.50 | Moderate Inhibitor |

| 2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide | C16H16FN3OS | 1.72 | Strong Inhibitor |

This table illustrates that the fluorinated variant exhibits superior inhibitory activity compared to its chloro and bromo counterparts.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 2-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide with high purity?

- Methodology :

- Reaction Conditions : Optimize temperature (typically 60–120°C), solvent choice (e.g., ethanol, toluene, or DMF), and reaction time (12–24 hours) to prevent side reactions and maximize yield .

- Catalysts : Use triethylamine or potassium carbonate to facilitate amide bond formation and thiophene coupling .

- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization to isolate the pure compound .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl and thiophene groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 355.12) .

- X-ray Crystallography (if available): Resolves ambiguities in stereochemistry, as demonstrated for structurally similar thienopyrimidine derivatives .

Q. How can researchers address low yields during intermediate purification?

- Methodology :

- Solvent Optimization : Test polar solvents (e.g., ethanol) for recrystallization to improve crystal formation .

- Chromatography Gradients : Adjust CH₂Cl₂/MeOH ratios (e.g., 50:1 to 20:1) to enhance separation of byproducts .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl) and compare bioactivity .

- In Silico Modeling : Use molecular docking to predict binding affinities to targets like kinase enzymes or antimicrobial proteins .

- Biological Assays : Test analogs in dose-response assays (e.g., IC₅₀ determination in cancer cell lines) to correlate structural changes with potency .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR peaks)?

- Methodology :

- Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals from the pyridine-thiophene core .

- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track specific groups during synthesis .

- Comparative Analysis : Cross-reference with crystallographic data of related compounds (e.g., PubChem entries for thienopyrimidines) .

Q. How can multi-step synthesis protocols be optimized to reduce side reactions?

- Methodology :

- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation and adjust conditions (e.g., pH, temperature) .

- Protecting Groups : Protect reactive sites (e.g., pyridine nitrogen) during thiophene coupling to prevent undesired substitutions .

Q. What in vitro assays are suitable for evaluating this compound’s potential as an anticancer agent?

- Methodology :

- Cytotoxicity Assays : Use MTT or SRB assays in cell lines (e.g., MCF-7, HeLa) to measure growth inhibition .

- Mechanistic Studies : Perform flow cytometry to assess apoptosis induction or cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.